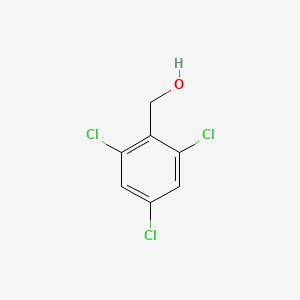

2,4,6-Trichlorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJWKKDGJLKFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404510 | |

| Record name | 2,4,6-Trichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217479-60-2 | |

| Record name | 2,4,6-Trichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trichlorobenzyl Alcohol: Properties, Synthesis, and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical resource on 2,4,6-trichlorobenzyl alcohol, a halogenated aromatic compound pertinent to advanced organic synthesis and specialized research applications. As a senior application scientist, the aim here is to move beyond rudimentary data and provide a synthesized guide that incorporates mechanistic rationale, practical methodologies, and a robust framework for its scientific application.

Molecular Structure and Physicochemical Profile

This compound ((2,4,6-trichlorophenyl)methanol) is a crystalline solid under standard conditions. Its core identity is defined by a benzyl alcohol scaffold heavily substituted with three electron-withdrawing chlorine atoms. This substitution pattern is not merely an addition of mass; it fundamentally dictates the molecule's steric and electronic character, thereby influencing its physical properties and chemical behavior.

The chlorine atoms at the ortho (2,6) positions create significant steric hindrance around the benzylic hydroxymethyl group. This steric shield impedes the approach of reagents, often necessitating more forcing reaction conditions compared to its non-chlorinated or less-substituted counterparts. Electronically, the inductive effect of the three chlorine atoms withdraws electron density from the aromatic ring, making it electron-poor and influencing the acidity of the hydroxyl proton and the reactivity of the benzylic carbon.

Table 1: Core Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 16606-56-1 | [1] |

| Molecular Formula | C₇H₅Cl₃O | [1] |

| Molecular Weight | 211.47 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 120-122 °C | |

| Solubility | Insoluble in water; Soluble in polar organic solvents like ethanol, acetone, and chloroform. |

| IUPAC Name | (2,4,6-trichlorophenyl)methanol |[1] |

Synthesis and Manufacturing Considerations

The most direct and common laboratory synthesis of this compound is the reduction of the corresponding aldehyde, 2,4,6-trichlorobenzaldehyde. The choice of reducing agent is a critical parameter, balancing reactivity, selectivity, and operational safety.

Protocol: Selective Reduction of 2,4,6-Trichlorobenzaldehyde

This protocol employs sodium borohydride, a workhorse for selective carbonyl reduction in the presence of other functional groups.

Causality Behind Experimental Choices:

-

Sodium Borohydride (NaBH₄): Chosen for its mild nature. Unlike more powerful hydride donors such as lithium aluminum hydride (LiAlH₄), NaBH₄ is highly chemoselective for aldehydes and ketones and is compatible with protic solvents like ethanol. This selectivity prevents over-reduction and enhances the safety profile of the procedure.

-

Ethanol as Solvent: Provides good solubility for the starting aldehyde and is a suitable medium for the NaBH₄ reduction mechanism. Its protic nature assists in the breakdown of the borate-ester intermediates during the workup.

-

Ice Bath (0-5 °C): The reduction of aldehydes is an exothermic process. Cooling the reaction vessel is a critical control measure to prevent runaway reactions and minimize the formation of byproducts.

-

Acidic Workup: A dilute acid (e.g., HCl) is used to quench any excess NaBH₄ and to hydrolyze the borate ester complex formed during the reaction, liberating the free alcohol for extraction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichlorobenzaldehyde (1.0 eq) in absolute ethanol.

-

Temperature Control: Cool the stirred solution in an ice-water bath to 0-5 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After complete addition, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Slowly add 1 M HCl to the reaction mixture at 0 °C to neutralize excess NaBH₄ and decompose the borate complexes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Caption: Synthetic workflow for this compound.

Chemical Reactivity Profile

The reactivity of this compound is primarily centered on its hydroxyl group, but is significantly modulated by the steric and electronic influence of the trichlorinated ring.

-

Esterification: It readily undergoes esterification with carboxylic acids or, more efficiently, with acyl chlorides in the presence of a non-nucleophilic base like triethylamine. Due to steric hindrance, reactions with bulky carboxylic acids may require activating agents or more forcing conditions. A representative method is the Yamaguchi esterification, which proceeds via a mixed anhydride and is effective for sterically hindered alcohols.

-

Oxidation: The primary alcohol can be oxidized back to 2,4,6-trichlorobenzaldehyde. Selective oxidation requires mild reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol to avoid over-oxidation to the corresponding carboxylic acid.

-

Halogenation: The hydroxyl group can be displaced by halides using standard reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) to yield the corresponding 2,4,6-trichlorobenzyl halide.

Analytical Characterization: A Spectroscopic Triad

A conclusive structural identification of this compound is achieved through a combination of spectroscopic methods. While specific experimental spectra for this exact compound are not widely published, its spectral characteristics can be confidently predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale |

|---|---|---|

| ¹H NMR | ~4.8 ppm (s, 2H, -CH₂-); ~7.4 ppm (s, 2H, Ar-H); Variable shift (br s, 1H, -OH) | The two aromatic protons are chemically equivalent due to symmetry, resulting in a singlet. The benzylic protons are also a singlet. The hydroxyl proton signal is typically broad and its chemical shift is concentration-dependent. |

| ¹³C NMR | ~60-65 ppm (-CH₂OH); ~129 ppm (Ar-CH); ~135 ppm (Ar-C-Cl); ~138 ppm (Ar-C-CH₂OH) | The benzylic carbon appears in the typical range for an alcohol-substituted methylene. The aromatic region will show distinct signals for the protonated and the chlorine-bearing carbons. |

| FT-IR (cm⁻¹) | 3200-3500 (broad, O-H stretch); ~3080 (C-H aromatic stretch); ~2950 (C-H aliphatic stretch); ~1050 (C-O stretch); 800-850 (C-Cl stretch) | The broad O-H stretch is characteristic of a hydrogen-bonded alcohol. The C-Cl stretches are typically found in the fingerprint region. |

| Mass Spec. (EI) | Molecular ion (M⁺) peak cluster around m/z 210, 212, 214; Loss of H₂O (M-18); Loss of CH₂OH (M-31); Characteristic isotopic pattern for three chlorine atoms. | The key diagnostic feature is the isotopic pattern of the molecular ion and fragments containing chlorine, which arises from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

Sources

An In-depth Technical Guide to 2,4,6-Trichlorobenzyl Alcohol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trichlorobenzyl alcohol (TCBA), a halogenated aromatic alcohol. While its close analog, 2,4-dichlorobenzyl alcohol, is widely recognized for its antiseptic properties in pharmaceutical formulations, the specific characteristics and applications of TCBA are less documented. This guide aims to consolidate the available technical information, including its chemical and physical properties, a detailed synthesis protocol via the reduction of 2,4,6-trichlorobenzaldehyde, a robust analytical methodology for its characterization, and a discussion of its safety profile and potential research applications. By offering a detailed examination of this compound, this guide serves as a valuable resource for researchers investigating halogenated organic molecules and their potential utility in various scientific and industrial domains.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 217479-60-2 , is a chlorinated derivative of benzyl alcohol.[1][2] The strategic placement of three chlorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and potential biological activity compared to the parent molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 217479-60-2 | [1] |

| Molecular Formula | C₇H₅Cl₃O | [1] |

| Molecular Weight | 211.47 g/mol | [1] |

| IUPAC Name | (2,4,6-trichlorophenyl)methanol | [1] |

| Synonyms | (2,4,6-trichlorophenyl)methanol | [2] |

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,4,6-trichlorobenzaldehyde. Sodium borohydride (NaBH₄) is a preferred reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[3][4][5]

Rationale for the Synthetic Approach

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of sodium borohydride is predicated on its chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LAH), NaBH₄ does not typically reduce other functional groups like esters, amides, or carboxylic acids, which provides a significant advantage when working with multifunctional molecules.[4] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the desired primary alcohol.[3][6]

Experimental Protocol: Reduction of 2,4,6-Trichlorobenzaldehyde

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

2,4,6-Trichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trichlorobenzaldehyde (1.0 eq.) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermicity of the reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. The slow addition prevents a rapid evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar alcohol spot will indicate the reaction's completion.

-

Quenching: Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the pH is neutral and gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate esters.

-

Workup: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The purity and identity of the synthesized this compound must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

Table 2: Suggested HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common mobile phase for reverse-phase chromatography, offering good solubility and elution strength for aromatic compounds. The ratio can be optimized for desired retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns, providing a balance between analysis time and resolution. |

| Detection | UV at 220 nm | Aromatic compounds typically exhibit strong absorbance in the low UV range. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the identification of this compound, providing both retention time data and a mass spectrum that serves as a molecular fingerprint. The NIST library contains a reference mass spectrum for this compound, which can be used for confirmation.[1]

Table 3: Key Mass Spectral Fragments for this compound

| m/z | Interpretation |

| 175 | [M-Cl]⁺ fragment |

| 147 | Loss of CH₂OH and Cl |

| 111 | Dichlorophenyl fragment |

Potential Applications and Research Directions

While the applications of this compound are not as extensively documented as those of its dichlorinated analog, its chemical structure suggests several areas of potential research interest.

-

Antimicrobial Research: Given that 2,4-dichlorobenzyl alcohol is a known antiseptic with broad-spectrum bactericidal and virucidal properties, it is plausible that this compound may also exhibit antimicrobial activity.[11][12][13][14] The additional chlorine atom could modulate its lipophilicity and electronic properties, potentially leading to altered efficacy or a different spectrum of activity.

-

Intermediate in Organic Synthesis: Halogenated benzyl alcohols are valuable precursors in organic synthesis. The hydroxyl group can be further functionalized or replaced, and the chlorine atoms can participate in various cross-coupling reactions, making it a potentially useful building block for more complex molecules.

-

Material Science: Halogenated organic compounds are sometimes incorporated into polymers to enhance properties such as flame retardancy. The potential of this compound as a monomer or additive in this context could be explored.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Inhalation: Move to fresh air.

-

Conclusion

This compound is a halogenated aromatic alcohol with well-defined chemical and physical properties. This guide has provided a detailed protocol for its synthesis from the corresponding aldehyde, along with robust analytical methods for its characterization. While its applications are not yet fully explored, its structural similarity to known antimicrobial agents suggests that it may be a compound of interest for further investigation in medicinal chemistry and materials science. The information presented herein serves as a foundational resource for researchers and professionals seeking to work with and explore the potential of this intriguing molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2,4-Dichlorobenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2020). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. Retrieved from [Link]

-

Brainly. (2023, January 26). Draw the major organic product for the reaction of benzaldehyde with sodium borohydride. Retrieved from [Link]

-

Taiwan Food and Drug Administration. (2015). Method of Test for Preservatives in Cosmetics (2). Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US4603227A - Novel process for preparing α-(trichloromethyl)benzyl alcohols from benzaldehydes.

-

National Institutes of Health. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. Retrieved from [Link]

-

S4Science. (n.d.). Determination of 2,4,6-Trichlorophenol in Water by Derivatization in Headspace and GC/MS. Retrieved from [Link]

-

SciSpace. (2017). Comparative Study of Extracting Fragrance Allergens by GC-MS/MS. Retrieved from [Link]

-

Supplementary Information. (n.d.). The first peak in these below GC analysis chromatograms is from the diluent (acetonitrile). Retrieved from [Link]

Sources

- 1. This compound | C7H5Cl3O | CID 4582574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. studylib.net [studylib.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. jconsortium.com [jconsortium.com]

- 6. brainly.com [brainly.com]

- 7. Separation of 2,4-Dichlorobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fda.gov.tw [fda.gov.tw]

- 10. helixchrom.com [helixchrom.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Melting Point of 2,4,6-Trichlorobenzyl Alcohol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 2,4,6-trichlorobenzyl alcohol, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics for its effective use in research and manufacturing. This document delves into the theoretical and practical aspects of melting point determination, its significance in quality control, and the safe handling of this halogenated aromatic compound.

Introduction to this compound

This compound is a halogenated aromatic compound with the chemical formula C₇H₅Cl₃O.[1] Its structure, characterized by a benzyl alcohol core substituted with three chlorine atoms on the benzene ring, imparts specific chemical and physical properties that are of interest in various research and development applications. While its direct therapeutic applications are not as widely documented as its isomer, 2,4-dichlorobenzyl alcohol (a common antiseptic in throat lozenges), its structural motifs are relevant in medicinal chemistry and as a synthetic intermediate.[2] The precise determination of its physical constants, such as the melting point, is a critical first step in its characterization and quality assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃O | [1] |

| Molecular Weight | 211.47 g/mol | [3] |

| CAS Number | 217479-60-2 | [1][3] |

| Melting Point | 98-101 °C | [3] |

| Appearance | Solid (form may vary) | |

| IUPAC Name | (2,4,6-trichlorophenyl)methanol | [1] |

The Critical Role of Melting Point in Pharmaceutical Sciences

The melting point of a solid substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. In the pharmaceutical industry, melting point determination is a fundamental analytical technique for several reasons:

-

Purity Assessment: A sharp melting point range is a strong indicator of a substance's purity. Impurities tend to depress and broaden the melting point range, a phenomenon known as melting point depression.[4][5][6]

-

Compound Identification and Characterization: The melting point is a characteristic physical property of a pure compound. By comparing the experimentally determined melting point with literature values, researchers can help to confirm the identity of a synthesized or isolated compound.[4][7]

-

Quality Control: In a manufacturing setting, consistent melting point measurements across different batches provide an essential measure of batch-to-batch consistency and adherence to quality standards.[5][7] This is a key parameter in ensuring the quality of active pharmaceutical ingredients (APIs) and excipients.[6]

Methodologies for Accurate Melting Point Determination

The accurate determination of the melting point of this compound requires adherence to established protocols, such as those outlined by the United States Pharmacopeia (USP). The capillary method is the most widely accepted technique.

Pre-measurement Sample Preparation: The Importance of Purity

For an accurate melting point determination, the sample must be pure. If the purity of the this compound is , recrystallization is a necessary preliminary step.

Recrystallization Protocol:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: In a fume hood, dissolve the impure solid in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals thoroughly, for instance, in a vacuum desiccator over a suitable drying agent.

USP <741> Compliant Melting Point Determination Protocol

The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range or temperature determination.

Apparatus:

-

A suitable melting point apparatus with a temperature-controlled heating block or bath.

-

An accurate, calibrated thermometer or temperature sensor.

-

Glass capillary tubes (typically 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

Procedure:

-

Sample Preparation: Finely powder the dry, purified this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube and pack it down to a height of 2.5-3.5 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating: Rapidly heat the block to a temperature approximately 5 °C below the expected melting point of 98 °C.

-

Ramped Heating: Once the temperature is within 5 °C of the expected melting point, reduce the heating rate to 1 ± 0.5 °C per minute.

-

Observation and Recording: Observe the sample carefully. Record the temperature at which the substance is first observed to collapse or form a visible liquid (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

Below is a diagram illustrating the workflow for accurate melting point determination.

Synthesis and Applications of this compound

While specific, large-scale industrial synthesis routes for this compound are not as commonly documented as for other isomers, it can be prepared through standard organic chemistry transformations. A plausible synthetic route would involve the reduction of 2,4,6-trichlorobenzaldehyde or the corresponding benzoic acid or ester. The related compound, 2,4,6-trichlorobenzoyl chloride, is a well-known reagent in organic synthesis (Yamaguchi esterification), highlighting the utility of this substitution pattern in chemical transformations.[8]

In the context of drug development, halogenated benzyl alcohols and their derivatives are important structural motifs. The chlorine substituents can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. While direct applications of this compound in marketed drugs are not prominent, it serves as a valuable building block and intermediate for the synthesis of more complex molecules with potential therapeutic activities.

Safety, Handling, and Disposal

As a halogenated aromatic compound, this compound requires careful handling.

Hazard Identification:

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous chemical waste.

-

Due to its halogenated nature, it should be segregated into a designated "Halogenated Organic Waste" container.

-

Never dispose of this compound down the drain.

The logical relationship for handling this chemical is depicted in the diagram below.

Conclusion

The melting point of this compound is a fundamental physicochemical property that is critical for its identification, purity assessment, and quality control, particularly in the context of research and drug development. An accurate determination, following established protocols such as those from the USP, is paramount. This guide has provided a detailed methodology for this determination, contextualized its importance, and outlined the necessary safety precautions for handling this compound. Adherence to these principles will ensure the reliable and safe use of this compound in a laboratory setting.

References

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

Padma, T. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. BUCHI. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Wisdomlib. (2025, July 31). Melting point determination: Significance and symbolism. Retrieved from [Link]

-

Fluke. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 7). 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent). Retrieved from [Link]

- Google Patents. (n.d.). US4387253A - Preparation of dichlorobenzyl alcohol.

-

PrepChem.com. (n.d.). Synthesis of 2,4-dichlorobenzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H5Cl3O | CID 4582574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. This compound 97 217479-60-2 [sigmaaldrich.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 7. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2,4,6-Trichlorobenzyl Alcohol

This guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trichlorobenzyl alcohol, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the predicted solubility profile of the compound, the fundamental principles governing its solubility, and detailed methodologies for its empirical determination.

Introduction to this compound

This compound (C₇H₅Cl₃O) is a halogenated aromatic alcohol with a molecular weight of 211.47 g/mol .[1] Its structure, featuring a benzene ring substituted with three chlorine atoms and a hydroxymethyl group, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding the solubility of this compound is paramount for a multitude of applications, including reaction kinetics, purification by crystallization, and formulation development. While specific, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and data from analogous compounds to provide a robust predictive framework and practical experimental guidance.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃O | PubChem[2] |

| Molecular Weight | 211.47 g/mol | Sigma-Aldrich[1] |

| Melting Point | 98-101 °C | Sigma-Aldrich[1] |

| InChIKey | WKJWKKDGJLKFER-UHFFFAOYSA-N | PubChem[2] |

| SMILES | OCc1c(Cl)cc(Cl)cc1Cl | Sigma-Aldrich |

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] this compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, nonpolar trichlorophenyl moiety. This dual nature suggests a nuanced solubility profile.

The hydroxyl group will contribute to its solubility in polar solvents through hydrogen bonding interactions.[4] Conversely, the bulky, nonpolar trichlorinated benzene ring will favor interactions with nonpolar solvents via van der Waals forces. The presence of three electron-withdrawing chlorine atoms also influences the molecule's overall polarity.

Based on these structural features and data from structurally similar compounds like 2,4-dichlorobenzyl alcohol, a predicted solubility profile in common laboratory solvents is presented below. It is important to note that these are qualitative predictions, and empirical determination is necessary for precise quantitative data. For instance, 2,4-dichlorobenzyl alcohol is reported to be soluble in methanol and chloroform.[5]

Predicted Solubility of this compound:

| Solvent | Predicted Solubility | Rationale |

| Water | Very slightly soluble | The polar hydroxyl group allows for some interaction, but the large hydrophobic trichlorophenyl group limits aqueous solubility. |

| Methanol | Soluble | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor will facilitate the dissolution of this compound. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility. |

| Acetone | Soluble | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions, promoting solubility. |

| Dichloromethane | Soluble | The chlorinated nature of both the solute and solvent suggests favorable interactions. |

| Chloroform | Soluble | Similar to dichloromethane, the like-dissolves-like principle predicts good solubility.[5] |

| Toluene | Moderately soluble | The aromatic nature of toluene will interact favorably with the trichlorophenyl ring, though the polarity mismatch with the hydroxyl group may limit solubility. |

| Hexane | Sparingly soluble | The significant difference in polarity between the highly nonpolar hexane and the more polar this compound will result in poor solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound. A thorough understanding of these is crucial for experimental design and process optimization.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[3][6][7] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity similar to that of this compound will generally be a better solvent.

-

Intermolecular Forces: The types of intermolecular forces at play—hydrogen bonding, dipole-dipole interactions, and London dispersion forces—are critical.[3] Solvents that can effectively interact with both the hydroxyl group and the chlorinated aromatic ring of this compound will exhibit higher solvating power.

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate.[6] While not the primary factor here, it can play a role in the kinetics of dissolution.

Caption: Relationship between solute/solvent properties and solubility.

Experimental Determination of Solubility

Given the lack of extensive published data, empirical determination of the solubility of this compound is often necessary. The following is a detailed, step-by-step protocol for determining the equilibrium solubility of an organic compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or on a stir plate.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The required time may vary depending on the compound and solvent.

-

-

Sample Preparation and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Analyze the diluted sample under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Conclusion

While specific quantitative solubility data for this compound is limited, a comprehensive understanding of its chemical structure and the principles of solubility allows for a reliable predictive assessment. This guide provides a framework for understanding its likely behavior in various solvents and offers a detailed, actionable protocol for its empirical determination. For researchers and developers, this information is fundamental for optimizing synthetic routes, developing purification strategies, and formulating final products.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Request PDF. Influence of Solvent Nature on the Solubility of Halogenated Alkanes. ResearchGate. [Link]

-

University of Hertfordshire. 2,4-dichlorobenzyl alcohol. AERU. [Link]

-

Semantic Scholar. Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. [Link]

-

Stenutz. This compound. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

- Google Patents.

-

BYJU'S. Factors Affecting Solubility. [Link]

-

Supporting Information. [Link]

-

The Good Scents Company. 2-chlorobenzyl alcohol. [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

European Patent Office. Process for producing 2,6-dichlorobenzyl alcohol. [Link]

-

Solubility of Things. 2,4-Dichlorobenzyl alcohol. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

Sources

- 1. 2,4,6-三氯苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H5Cl3O | CID 4582574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to 2,4,6-Trichlorobenzyl Alcohol: An In-depth Technical Analysis

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2,4,6-trichlorobenzyl alcohol (CAS No. 217479-60-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating experimental and predicted spectral data with fundamental spectroscopic principles, this guide serves as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₅Cl₃O, is a substituted aromatic alcohol of significant interest in organic synthesis.[1][2] The precise arrangement of the three chlorine atoms on the benzene ring, in conjunction with the benzylic hydroxyl group, imparts unique chemical reactivity and physical properties to the molecule. Accurate and unambiguous characterization of this compound is paramount for its effective utilization in multi-step synthetic pathways and for ensuring the purity and quality of downstream products.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will delve into the three primary spectroscopic methods used for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy to identify the key functional groups present.

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns.

The following sections will present a detailed analysis of each spectroscopic technique, including predicted and experimental data where available, and provide insights into the interpretation of the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Predicted ¹H NMR Spectrum

Due to the unavailability of a publicly accessible experimental spectrum, a predicted ¹H NMR spectrum is presented below. The chemical shifts are estimated based on established empirical models and the known effects of substituents on aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 2H | Ar-H |

| ~4.8 | s | 2H | -CH₂- |

| ~2.5-3.5 (broad) | s | 1H | -OH |

Interpretation and Rationale:

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons are expected to appear as a singlet in the downfield region (~7.5 ppm). The symmetrical substitution pattern of the benzene ring leads to magnetic equivalence of the protons at positions 3 and 5. The electron-withdrawing nature of the three chlorine atoms deshields these protons, causing them to resonate at a lower field compared to unsubstituted benzene (7.34 ppm).

-

Benzylic Protons (-CH₂-): The two protons of the methylene group are also equivalent and are expected to appear as a singlet around 4.8 ppm. Their proximity to the electronegative oxygen atom and the aromatic ring results in a significant downfield shift.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is typically observed as a broad singlet and can range from 2.5 to 3.5 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~138 | C -CH₂OH (C1) |

| ~135 | C -Cl (C2, C6) |

| ~130 | C -Cl (C4) |

| ~129 | C -H (C3, C5) |

| ~60 | -C H₂- |

Interpretation and Rationale:

-

Aromatic Carbons: The aromatic region of the spectrum is expected to show four distinct signals. The carbon atom bearing the methylene group (C1) will be downfield due to the attachment of the oxygen-containing substituent. The carbons directly bonded to chlorine atoms (C2, C4, C6) will also be significantly deshielded. The two equivalent carbons bearing hydrogen atoms (C3, C5) will appear as a single peak.

-

Benzylic Carbon (-CH₂-): The carbon of the methylene group is expected to resonate around 60 ppm, shifted downfield by the adjacent oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Table 3: Predicted and Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretch (-CH₂-) |

| 1600-1585, 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260-1000 | Strong | C-O stretch (alcohol) |

| 850-550 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, typically appearing in the 3550-3200 cm⁻¹ region.[3] The broadness of this peak is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected as weak to medium bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[4]

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1260-1000 cm⁻¹ range.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations will result in strong absorptions in the fingerprint region, typically between 850 and 550 cm⁻¹.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data is crucial for determining the molecular weight of a compound and for deducing its structure from the fragmentation patterns. The following data is from the NIST Mass Spectrometry Data Center.[1]

Table 4: Experimental Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 210/212/214 | ~15 | [M]⁺ (Molecular Ion) |

| 175/177/179 | ~50 | [M-Cl]⁺ |

| 147/149 | ~40 | [M-Cl-CO]⁺ or [C₆H₂Cl₂]⁺ |

| 111 | 100 | [C₆H₂Cl]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 210, with isotopic peaks at m/z 212 and 214 due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of these isotopic peaks are characteristic of a molecule containing three chlorine atoms.

-

Key Fragmentation Pathways:

-

Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical, leading to a fragment ion at m/z 175 and its corresponding isotopic peaks.

-

Further Fragmentation: Subsequent fragmentation of the [M-Cl]⁺ ion can occur through various pathways, including the loss of carbon monoxide (CO) or further loss of chlorine, leading to the observed fragment ions at m/z 147 and 111. The base peak at m/z 111 likely corresponds to a dichlorophenyl cation.

-

Fragmentation Workflow Diagram:

Sources

An In-depth Technical Guide to (2,4,6-trichlorophenyl)methanol

This guide provides a comprehensive technical overview of (2,4,6-trichlorophenyl)methanol, a significant chlorinated organic compound. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require detailed information on its nomenclature, properties, synthesis, analysis, and safe handling.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is (2,4,6-trichlorophenyl)methanol . It is also commonly referred to as 2,4,6-trichlorobenzyl alcohol.[1][2]

Accurate identification is critical for regulatory compliance and scientific precision. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (2,4,6-trichlorophenyl)methanol | PubChem[1] |

| Common Name | This compound | Sigma-Aldrich[3] |

| CAS Number | 217479-60-2 | Sigma-Aldrich[3] |

| Molecular Formula | C₇H₅Cl₃O | ChemScene[2] |

| Molecular Weight | 211.47 g/mol | Sigma-Aldrich[3] |

| InChI Key | WKJWKKDGJLKFER-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Physicochemical Properties

Understanding the physicochemical properties of (2,4,6-trichlorophenyl)methanol is essential for designing experiments, developing formulations, and establishing safe handling procedures. The compound is a solid at room temperature.

| Property | Value | Reference |

| Melting Point | 98-101 °C | Sigma-Aldrich[3] |

| Assay (Purity) | ≥97% | Sigma-Aldrich[3] |

| Appearance | Solid | N/A |

Further experimental data such as boiling point, density, and solubility in various solvents are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Synthesis and Mechanistic Considerations

The most direct and common laboratory-scale synthesis of (2,4,6-trichlorophenyl)methanol involves the reduction of the corresponding aldehyde, 2,4,6-trichlorobenzaldehyde.

Protocol: Synthesis via Reduction of 2,4,6-Trichlorobenzaldehyde

This protocol describes a standard, reliable method for synthesizing the target compound.

Rationale: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its high selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to stronger reducing agents like lithium aluminum hydride (LAH). Methanol is a suitable solvent as it readily dissolves the aldehyde starting material and the NaBH₄, and its protic nature facilitates the workup.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,4,6-trichlorobenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction that occurs upon addition of the reducing agent, minimizing the formation of byproducts.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition rate is crucial for managing the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: After completion, cool the mixture in an ice bath again and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3). This step neutralizes the borate salts and any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove inorganic salts and residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure (2,4,6-trichlorophenyl)methanol.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for (2,4,6-trichlorophenyl)methanol.

Analytical Characterization

Rigorous analytical characterization is necessary to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two aromatic protons (Ar-H), a singlet for the benzylic methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH). The chemical shifts will be influenced by the electron-withdrawing chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique aromatic carbons and one signal for the benzylic carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Strong absorptions corresponding to C-Cl bonds and aromatic C-H and C=C bonds will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (211.47 g/mol ).[3] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three chlorine atoms, providing definitive structural confirmation.

Applications in Research and Development

While specific, large-scale industrial applications are not widely documented, (2,4,6-trichlorophenyl)methanol and related structures serve as important intermediates and building blocks in several areas:

-

Organic Synthesis: It can be used as a precursor for the synthesis of more complex molecules. The hydroxyl group can be converted to other functional groups (e.g., halides, esters, ethers) or used as a directing group in further reactions.

-

Agrochemical Research: Chlorinated aromatic compounds are a well-established class of molecules in the development of fungicides and herbicides.[4][5] This compound could be investigated as a scaffold or intermediate for new active ingredients.

-

Pharmaceutical Development: The trichlorinated phenyl motif can be incorporated into potential drug candidates to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Safety, Handling, and Toxicology

(2,4,6-trichlorophenyl)methanol requires careful handling due to its potential hazards.

GHS Hazard Classification: Based on supplier safety data, the compound is classified with the following hazards:

Safety Precautions (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat is mandatory.[3]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials. The compound is classified as a combustible solid.[3]

References

-

PubChem. [2,4-Bis(trichloromethyl)phenyl]methanol. National Center for Biotechnology Information.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound Product Page. Merck KGaA.

-

Sigma-Aldrich. This compound Product Page (alternative). Merck KGaA.

-

HPC Standards. 2,4,6-Trichlorophenol Solution (Solvent: Methanol).

-

Cambridge Isotope Laboratories, Inc. 2,4,6-Trichlorophenol (¹³C₆, 99%) 100 µg/mL in methanol.

-

Stenutz. This compound.

-

PubChem. 2,4,6-Trichlorophenol. National Center for Biotechnology Information.

-

LGC Standards. 2,4,6-Trichlorophenol 100 µg/mL in Methanol.

-

ChemScene. This compound.

-

LGC Standards. 2,4,6-Trichlorophenol 10 µg/mL in Methanol.

-

ChemicalBook. α-(2,4,6-Trichlorophenyl)[1,1'-biphenyl]-4-methanol.

-

CAS Common Chemistry. Tris(4-chlorophenyl)methanol. American Chemical Society.

-

Wikipedia. 2,4,6-Trichlorophenol.

-

National Toxicology Program. RoC Profile: 2,4,6-Trichlorophenol. U.S. Department of Health and Human Services.

-

Fisher Scientific. Methanol Safety Data Sheet.

-

NIST. Methanal, 2,4,6-trichlorophenyl hydrazone. National Institute of Standards and Technology.

-

U.S. Environmental Protection Agency. 2,4,6-Trichlorophenol.

-

Government of Canada. Fact sheet: 2,4,6-trichlorophenol.

-

PubChem. Tris(4-chlorophenyl)methanol. National Center for Biotechnology Information.

-

American Chemical Society Publications. Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization.

-

YouTube. Synthesis of Triphenylmethanol.

-

SpringerLink. Renewable Methanol Synthesis.

-

MDPI. Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts.

-

Clariant. Methanol synthesis.

Sources

- 1. This compound | C7H5Cl3O | CID 4582574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 5. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

An In-depth Technical Guide to the Safety and Handling of 2,4,6-Trichlorobenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the safe handling, chemical properties, and potential applications of 2,4,6-trichlorobenzyl alcohol (TCBA), tailored for researchers, scientists, and professionals in the field of drug development. By elucidating the causality behind experimental choices and grounding protocols in established safety principles, this document aims to serve as an essential resource for the responsible and effective use of this halogenated aromatic compound. The guide is structured to provide a holistic understanding, from fundamental chemical data to detailed experimental procedures and emergency preparedness.

Introduction: The Context of Polychlorinated Benzyl Alcohols in Research

Polychlorinated aromatic compounds are a class of molecules that have found utility in a wide range of applications, from industrial processes to the synthesis of fine chemicals and pharmaceuticals. The presence of chlorine atoms on the benzene ring can significantly influence the reactivity, lipophilicity, and metabolic stability of a molecule, properties that are of paramount importance in drug design and development.[1] this compound, a member of this class, presents a unique combination of a reactive benzylic alcohol functional group and a sterically hindered, electron-deficient aromatic ring. Understanding the interplay of these structural features is crucial for its safe and effective utilization in the laboratory.

This guide moves beyond a simple recitation of safety data sheet information, aiming instead to provide a deeper, mechanistic understanding of the hazards and handling requirements associated with this compound. For the experienced researcher, it will serve as a detailed reference, while for those new to working with highly substituted halogenated aromatics, it will offer a foundational framework for safe and successful experimentation.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the bedrock of its safe handling. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₅Cl₃O | [2] |

| Molecular Weight | 211.47 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 98-101 °C | |

| Boiling Point | Not available | |

| CAS Number | 217479-60-2 | [2] |

| IUPAC Name | (2,4,6-trichlorophenyl)methanol | [2] |

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

The primary routes of occupational exposure are inhalation of dust particles and direct contact with the skin and eyes. The toxicity of chlorinated benzenes can affect the liver, thyroid, and central nervous system.[4] While specific toxicological data for this compound is limited, the general profile of polychlorinated aromatic compounds necessitates a cautious approach.

Risk Assessment Workflow

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage

Adherence to strict safe handling protocols is paramount when working with chlorinated aromatic compounds.

Engineering Controls

-

Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

-

Containment: For procedures with a higher risk of aerosolization or when working with larger quantities, the use of a glove box is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent personal exposure.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[6] |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact.[7] |

| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from contamination.[6] |

| Respiratory Protection | An N95-rated respirator may be necessary if dust generation is unavoidable and engineering controls are insufficient. | Prevents inhalation of airborne particles. |

Storage Requirements

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Containers should be stored in a secondary containment tray to mitigate the impact of potential spills.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the benzylic alcohol and the influence of the electron-withdrawing chloro substituents on the aromatic ring.

Use as a Protecting Group

Benzyl ethers are commonly used as protecting groups for alcohols in multi-step organic synthesis due to their stability under a wide range of reaction conditions and their susceptibility to cleavage under specific deprotection protocols.[3][8][9][10] The steric hindrance provided by the two ortho-chloro substituents in this compound can influence the kinetics of both the protection and deprotection steps, potentially offering a degree of selectivity in complex molecules.

Protection of a Primary Alcohol (Representative Protocol):

-

Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol to be protected in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

-

Alkylation: Add a solution of 2,4,6-trichlorobenzyl bromide (prepared from the alcohol, 1.1 equivalents) in anhydrous DMF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Deprotection via Hydrogenolysis (Representative Protocol):

-

Setup: In a round-bottom flask, dissolve the 2,4,6-trichlorobenzyl-protected alcohol in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete, as indicated by TLC analysis.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Oxidation to the Aldehyde

The benzylic alcohol can be oxidized to the corresponding aldehyde, 2,4,6-trichlorobenzaldehyde, a potentially useful synthetic intermediate.

Oxidation using Pyridinium Chlorochromate (PCC) (Representative Protocol):

-

Reagent Preparation: In a round-bottom flask, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the PCC suspension.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by chromatography or crystallization.

Analytical Characterization

The identity and purity of this compound can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic CH₂ protons and signals in the aromatic region for the two phenyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the benzylic carbon and the aromatic carbons, with the carbon atoms bearing chlorine atoms exhibiting characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and characteristic absorptions for the C-Cl bonds and the aromatic ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[11]

Thermal Decomposition and Incompatibilities

Thermal Decomposition

The thermal decomposition of chlorinated aromatic compounds can generate hazardous byproducts, including hydrogen chloride, phosgene, and polychlorinated dibenzo-p-dioxins and dibenzofurans.[12][13] Therefore, it is crucial to avoid overheating this compound. Any thermal processes, such as distillation, should be conducted with extreme caution and under appropriate engineering controls.

Incompatibilities

-

Strong Oxidizing Agents: Can cause vigorous reactions, potentially leading to fire or explosion.

-

Strong Acids and Bases: Can catalyze decomposition or unwanted side reactions.

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

Spill Response

-

Evacuate: Immediately evacuate the affected area and alert colleagues.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][8] Chlorinated aromatic waste should be collected in a designated, labeled, and sealed container.[14] Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable chemical intermediate with potential applications in organic synthesis and drug development. However, its handling requires a thorough understanding of its hazards and the implementation of robust safety protocols. By following the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely and effectively with this compound. This guide provides a framework for achieving that goal, emphasizing the importance of a proactive and informed approach to laboratory safety.

References

-

This compound. PubChem. ([Link])

-

Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. Environmental Science & Technology. ([Link])

-

The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society A. ([Link])

-

Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews. ([Link])

-

Chlorobenzes and -toluenes. REWE Group. ([Link])

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem. ([Link])

-

HAZARD ASSESSMENT REPORT CHLOROBENZENE. National Institute of Technology and Evaluation, Japan. ([Link])

-

Benzyl Ethers. Organic Chemistry Portal. ([Link])

-

TOXICOLOGICAL PROFILE FOR CHLOROBENZENE. Agency for Toxic Substances and Disease Registry. ([Link])

-